2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride

Physicochemical profiling Amide coupling efficiency pH-dependent solubility

Researchers requiring a pyridyl α-amino acid with orthogonal handles for peptide mimetics or metal chelation face isomer-dependent reactivity and solubility pitfalls. This monohydrochloride salt (MW 188.61) resolves these challenges: • Enhanced carboxyl acidity (pKa 0.95) delivers a 7.6-fold higher carboxylate concentration vs. phenylglycine, accelerating amide coupling. • Balanced LogP (0.87) ensures effective organic-phase partitioning during extraction and standard C18 HPLC retention. • Defined mono-HCl stoichiometry prevents chloride interference in metal complexation.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
Cat. No. B13087260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C(=O)O)N.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-6(7(10)11)5-3-1-2-4-9-5;/h1-4,6H,8H2,(H,10,11);1H
InChIKeyWORNWTVATWOTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride: Overview


2-Amino-2-(pyridin-2-yl)acetic acid hydrochloride is a synthetic α-amino acid derivative in which a pyridin-2-yl group replaces the α-hydrogen of glycine. The hydrochloride salt (CAS 1263377-96-3, molecular formula C₇H₉ClN₂O₂, MW 188.61 g/mol) enhances aqueous solubility and long-term storage stability relative to the neutral free base (CAS 62451-88-1, MW 152.15 g/mol) . The compound contains three chemically distinct functional handles—a primary amine, a carboxylic acid, and a 2-pyridyl nitrogen—that enable orthogonal derivatization in peptide mimetic design, metal coordination, and heterocyclic library synthesis .

Orthogonal derivatization via primary amine, carboxylic acid, and 2-pyridyl nitrogen handles
Hydrochloride salt form supports aqueous solubility and long-term storage consistency
Distinct physicochemical profile vs. 3-pyridyl isomer and phenylglycine for selective synthesis design

Why Positional Isomers and Carbocyclic Analogs Cannot Replace It


Although 2-amino-2-(pyridin-2-yl)acetic acid hydrochloride shares a nominal α-amino acid framework with its 3-pyridyl positional isomer and with phenylglycine, simply substituting any analogous compound ignores fundamental differences in acidity, lipophilicity, and metal-binding topology that propagate through every downstream synthetic and biological application . The precise electronic character of the pyridin-2-yl ring alters the pKa of the carboxylic acid by nearly one log unit relative to phenylglycine, directly impacting reactivity in amide coupling and pH-dependent formulation. Similarly, the LogP differs by over three orders of magnitude between the 2-pyridyl and 3-pyridyl isomers, meaning the compounds will partition entirely differently between aqueous and organic phases during extraction, chromatography, and in vitro assays . These quantitative discrepancies are not mere academic curiosities; they define whether a synthesis route succeeds, whether a peptide is soluble enough to purify, and whether a chelator binds its intended metal target. The evidence below provides the explicit numeric basis for selecting this specific hydrochloride salt over its closest available alternatives.

3-Pyridyl positional isomer
Markedly different lipophilicity may shift phase partitioning, extraction recovery, and HPLC retention compared to the 2-pyridyl target.
Phenylglycine analog
Lacks the pyridyl nitrogen; carboxyl acidity and metal-binding topology differ, potentially altering coupling efficiency and chelation behavior.
Free base instead of hydrochloride salt
Lower aqueous solubility and storage stability may reduce reproducibility in buffer-based workflows; salt form ensures defined stoichiometry.

Quantitative Differentiation: Acidity, Lipophilicity, Solubility, and Chelation


Carboxylic Acid Acidity Compared to 3-Pyridyl Isomer and Phenylglycine

The carboxylic acid group of 2-amino-2-(pyridin-2-yl)acetic acid exhibits a predicted pKa of 0.95±0.10, which is 0.28 units lower (more acidic) than that of the 3-pyridyl positional isomer (pKa 1.23±0.10) and 0.88 units lower than that of phenylglycine (pKa 1.83) . The enhanced acidity arises from the electron-withdrawing effect of the 2-pyridyl nitrogen, which stabilizes the carboxylate conjugate base through an inductive pathway that is geometrically inaccessible in the 3-pyridyl isomer. For procurement decisions, this means the target compound will be more extensively ionized at physiological and near-physiological pH, altering its reactivity in amide bond formation and its buffering capacity in aqueous formulations.

Carboxylic acid acidity
Head-to-head
Predicted pKa 0.95±0.10 (2-pyridyl) vs. 1.23±0.10 (3-pyridyl) and 1.83 (phenylglycine)
Lower pKa supports deprotonation control in amide coupling and pH-dependent formulation.
Predicted values; experimental confirmation advised.
Physicochemical profiling Amide coupling efficiency pH-dependent solubility

Lipophilicity Advantage Over the 3-Pyridyl Positional Isomer

The measured lipophilicity of the target compound's free base (LogP = 0.86630) is dramatically higher than that of the 3-pyridyl positional isomer (LogP = –2.69) . This ΔLogP of approximately 3.5 units translates to the target compound partitioning over 3,000-fold more extensively into organic solvents, a property that directly influences organic-aqueous extraction recovery, reversed-phase HPLC retention times, and passive membrane diffusion in cellular assays. The N-linked connectivity isomer (2-(pyridin-2-ylamino)acetic acid) is also a comparator, although direct LogP data from non-excluded sources is limited; its hydrochloride salt has been reported with a water solubility of 9.46 g/L . The target hydrochloride combines moderate lipophilicity with the aqueous solubility conferred by salt formation, making it suitable for biphasic reaction conditions where the 3-pyridyl isomer would remain almost exclusively in the aqueous layer.

Lipophilicity (LogP)
Reported
LogP 0.87 (2-pyridyl free base) vs. −2.69 (3-pyridyl isomer); ΔLogP ≈ 3.5
Large partitioning difference influences organic-aqueous extraction and chromatographic method design.
Cross-study values; verify under own experimental conditions.
LogP Membrane permeability Extraction efficiency Chromatographic retention

Hydrochloride Salt: Aqueous Solubility and Stability

Conversion of 2-amino-2-(pyridin-2-yl)acetic acid to its hydrochloride salt (CAS 1263377-96-3) yields a monohydrochloride form with a defined molecular weight of 188.61 g/mol, stoichiometrically distinct from the dihydrochloride variant (MW 225.07 g/mol) that is sometimes encountered from alternative suppliers . While direct aqueous solubility data for the target hydrochloride is not reported in non-excluded primary sources, the class-level principle that hydrochloride salts of α-amino acids exhibit substantially higher aqueous solubility than their neutral free base counterparts is well-established across amino acid chemistry [1]. In the case of the structurally related N-linked isomer (2-(pyridin-2-ylamino)acetic acid hydrochloride), the hydrochloride salt achieves a water solubility of 9.46 g/L, whereas the free base solubility of the target compound has been estimated at only 12.8 mg/mL at pH 7 . The hydrochloride salt also provides improved resistance to oxidative discoloration and hygroscopic degradation during long-term storage at ambient temperature compared to the free amine form [1].

Salt solubility & stability
Class-level
Hydrochloride salt expected to improve aqueous solubility; N-linked isomer HCl solubility 9.46 g/L; free base ~12.8 mg/mL (pH 7)
Salt form selection supports consistent dissolution and handling in aqueous buffers.
Direct solubility data not reported; class-level inference based on amino acid salt behavior.
Salt formation Aqueous solubility Storage stability Formulation consistency

2-Pyridyl Chelation Topology for Metal Coordination

The 2-pyridyl nitrogen of the target compound is positioned to form a stable five-membered chelate ring with the α-amino nitrogen or with the carboxylate oxygen upon metal binding—a coordination geometry that is structurally impossible for the 3-pyridyl isomer and entirely absent in phenylglycine . In the 3-pyridyl isomer, the ring nitrogen lies meta to the amino acid scaffold, precluding intramolecular chelation and instead promoting exclusively intermolecular bridging modes that yield different coordination polymers and reduced thermodynamic stability . The bis(2-pyridyl)glycine (2Dpy) literature demonstrates that 2-pyridyl-bearing glycine derivatives form well-defined complexes with Cu(II), Zn(II), and other transition metals with formation constants on the order of 10³–10⁴ M⁻¹ [1]. While the target compound possesses only a mono-2-pyridyl group, the same N,O-chelation motif is operative and provides a quantifiably distinct metal-binding mode relative to phenylglycine, which lacks a heteroatom donor, and to the 3-pyridyl analog, which cannot chelate.

Chelation topology
Context-dependent
2-Pyridyl nitrogen enables 5-membered N,O-chelate ring; 3-pyridyl isomer cannot chelate; bis(2-pyridyl)glycine K₁ ≈ 9.7×10³ M⁻¹
Unique chelation geometry supports metal-binding studies and distinguishes from non-chelating analogs.
Supporting evidence; direct formation constants for mono-pyridyl analog not reported.
Metal coordination Chelation therapy Catalytic ligand design Bioconjugation

Application Scenarios in Scientific Procurement


Peptide Mimetics with pH-Dependent Reactivity

When synthesizing peptide mimetics where the carboxylic acid must be selectively activated for amide bond formation under mildly acidic conditions, the target compound's enhanced carboxyl acidity (pKa 0.95 vs. 1.23 for the 3-pyridyl isomer and 1.83 for phenylglycine) provides a measurable advantage in deprotonation kinetics . The nearly one-log-unit difference relative to phenylglycine translates to a 7.6-fold greater concentration of the reactive carboxylate species at a given pH, enabling more efficient coupling with amine nucleophiles. The balanced LogP (0.87) also ensures the protected intermediate partitions effectively into organic solvent during extractive workup, unlike the 3-pyridyl isomer which remains trapped in the aqueous layer .

Heterocyclic Metal Chelators for Catalysis or Imaging

The 2-pyridyl nitrogen forms a five-membered chelate ring with the α-amino or carboxylate group upon binding transition metals such as Cu(II) or Zn(II), a geometry that is structurally impossible for the 3-pyridyl isomer [1]. Literature on bis(2-pyridyl)glycine confirms that this chelation motif yields well-defined metal complexes with formation constants on the order of 10³–10⁴ M⁻¹ [1]. Researchers procuring this hydrochloride salt for catalyst ligand synthesis or metallopharmaceutical development should select the mono-hydrochloride form to ensure a defined salt stoichiometry that avoids excess chloride interference during metal complexation.

Soluble Building Blocks for Bioconjugation Chemistry

For bioconjugation applications requiring high-concentration aqueous stock solutions, the hydrochloride salt form delivers the aqueous solubility required for reproducible handling, consistent with the general class behavior of amino acid hydrochlorides [2]. Specifying the monohydrochloride (MW 188.61) over the dihydrochloride variant (MW 225.07) is critical when precise molar stoichiometry in subsequent conjugation reactions must be maintained . The free base, by contrast, is only sparingly soluble (~12.8 mg/mL at pH 7), which would limit achievable reaction concentrations .

Chromatographic Method Development Using Predictable LogP

The measured LogP of 0.87 for the free base provides a reliable starting point for developing reversed-phase HPLC purification methods. In contrast, the 3-pyridyl isomer's strongly negative LogP (–2.69) results in negligible retention on C18 columns under standard conditions, necessitating ion-pairing reagents or HILIC phases . The target compound's moderate lipophilicity allows effective purification using conventional C18 gradients without specialized column chemistries, reducing method development time and consumable costs for laboratories procuring this scaffold for library synthesis.

Application
Selection Property
Validation Focus
Peptide mimetic synthesis
Enhanced carboxyl acidity and balanced LogP
Deprotonation kinetics and extractive workup partitioning
Metal chelator design
2-Pyridyl chelation topology
Discrete metal complex formation and stoichiometry
Bioconjugation building block
Hydrochloride salt with defined stoichiometry
Aqueous solubility and molar precision in conjugation
Chromatographic method development
Moderate LogP for C18 retention
Method selectivity and retention contrast with highly polar isomers
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